4-Bromo-2-fluoro-5-iodobenzyl bromide
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Overview
Description
4-Bromo-2-fluoro-5-iodobenzyl bromide is an organic compound with the molecular formula C7H4Br2FI. It is a halogenated benzyl bromide derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-5-iodobenzyl bromide typically involves the halogenation of a benzyl bromide precursor. One common method is the sequential bromination, fluorination, and iodination of a benzene ring. The reaction conditions often require the use of specific halogenating agents and catalysts to achieve the desired substitution pattern on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-5-iodobenzyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding benzyl alcohols or reduction to form benzyl derivatives.
Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Palladium catalysts are often employed in coupling reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a benzylamine derivative, while oxidation can produce a benzyl alcohol .
Scientific Research Applications
4-Bromo-2-fluoro-5-iodobenzyl bromide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-5-iodobenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of multiple halogen atoms on the benzene ring enhances its electrophilic character, making it susceptible to nucleophilic attack. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding and non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Bromo-2-fluoro-5-iodobenzyl bromide include:
- 4-Bromo-2-fluorobenzyl bromide
- 4-Bromo-5-fluoro-2-iodobenzyl bromide
- 2-Bromo-5-fluoropyridine
Uniqueness
What sets this compound apart from these similar compounds is the specific arrangement of halogen atoms on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C7H4Br2FI |
---|---|
Molecular Weight |
393.82 g/mol |
IUPAC Name |
1-bromo-4-(bromomethyl)-5-fluoro-2-iodobenzene |
InChI |
InChI=1S/C7H4Br2FI/c8-3-4-1-7(11)5(9)2-6(4)10/h1-2H,3H2 |
InChI Key |
YSHRFYDZUQSHQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1I)Br)F)CBr |
Origin of Product |
United States |
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